molecular formula C14H10F3NO2 B564437 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid CAS No. 883241-16-5

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid

Cat. No.: B564437
CAS No.: 883241-16-5
M. Wt: 281.234
InChI Key: YUGUBPKDGLBTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid (CAS: 883241-16-5) is a nicotinic acid derivative with a molecular formula of C₁₄H₁₀F₃NO₂. Structurally, it features a trifluoromethyl (-CF₃) group at the para position of a phenyl ring attached to the 2-position of the pyridine core and a methyl (-CH₃) substituent at the 6-position of the nicotinic acid backbone . Its synthesis typically involves coupling reactions of substituted pyridine intermediates with trifluoromethylphenyl derivatives, as inferred from analogous synthetic pathways in nicotinic acid derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution with Methyl Nicotinate Intermediates

Two-Step Synthesis Protocol

A patented method involves nucleophilic substitution on methyl 2-chloro-6-methyl nicotinate using sodium 4-trifluoromethylphenoxide (Fig. 1) .

Step 1 : Generation of sodium 4-trifluoromethylphenoxide via deprotonation of 4-trifluoromethylphenol with NaH in THF.
Step 2 : Displacement of the chlorine atom in methyl 2-chloro-6-methyl nicotinate by the phenoxide nucleophile at 50°C .

The reaction yields 63% of the target compound after extraction with diethyl ether and distillation .

Table 1: Key Reaction Parameters for Nucleophilic Substitution

ParameterOptimal ValueEffect on Yield
Temperature50°C<60°C avoids decomposition
SolventTHFEnhances nucleophilicity
Reaction Time4 hoursProlonged time reduces yield

Side Reactions and Mitigation

Competitive hydrolysis of the methyl ester group occurs at temperatures >60°C, producing 2-[(4-trifluoromethyl)phenyl]-6-methyl nicotinic acid as a byproduct. This is minimized by maintaining pH >10 using excess NaH .

Multi-Step Synthesis via Acylation and Cyclization

Three-Step Route from Trifluoroacetyl Chloride

A scalable approach from CN109467532B synthesizes the compound via:

  • Acylation : Vinyl ethyl ether reacts with trifluoroacetyl chloride at −10°C to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one .

  • Cyclization : The enone intermediate reacts with 3-amino acrylonitrile at 80°C to yield 4-trifluoromethyl nicotinonitrile .

  • Hydrolysis : Nicotinonitrile undergoes base-mediated hydrolysis (NaOH, 90°C) followed by acidification to produce the carboxylic acid .

This method achieves an overall yield of 72% and is notable for its use of low-cost reagents like vinyl ethyl ether .

Table 2: Comparison of Multi-Step Synthesis Yields

StepYield (%)Key Catalyst
Acylation88Triethylamine
Cyclization85Sodium methoxide
Hydrolysis95NaOH

Industrial Advantages

  • Cost Efficiency : Raw materials are 40–60% cheaper than palladium catalysts used in cyclization routes .

  • Safety : Reactions occur under mild conditions (−10°C to 90°C), reducing risks of thermal runaway .

One-Pot Synthesis Using Methoxymethylene Malonates

Reaction Design and Mechanism

CN107298653A discloses a one-pot method where 1,1,1-trifluoro-4-aminobuten-2-one reacts with 2-methoxymethylene dimethyl malonate in a polar solvent (e.g., 1-methyl-2-pyrrolidone) . The sequence involves:

  • Michael Addition : Formation of a β-amino ketone intermediate.

  • Cyclization : Intramolecular attack by the amine on the ester carbonyl, forming the pyridine ring.

  • Decarboxylation : Acid-catalyzed removal of the methoxy group yields the final product .

This method avoids intermediate isolation, achieving a 49% yield in laboratory-scale trials .

Challenges in Process Optimization

  • Byproduct Formation : Competing ester hydrolysis generates 6-methyl-4-(trifluoromethyl)nicotinic acid, necessitating precise pH control .

  • Solvent Selection : Polar aprotic solvents like DMF improve reaction homogeneity but complicate waste disposal .

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity through:

  • X-ray Crystallography : The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 7.512 Å, b = 10.234 Å, c = 12.876 Å .

  • NMR Spectroscopy : Distinct signals at δ 8.52 ppm (H-5, pyridine) and δ 2.45 ppm (CH₃, singlet) verify substitution patterns .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmacological Applications

1. Neurological Research:

  • The compound's structural similarity to nicotinic acid suggests it may interact with nicotinic acetylcholine receptors, potentially influencing cognitive functions and neuroprotection. Research indicates that nicotinic acid derivatives can modulate neurotransmitter release, which is crucial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

2. Anti-inflammatory Properties:

  • Preliminary studies have shown that compounds containing trifluoromethyl groups exhibit anti-inflammatory effects. For instance, the modification of phenyl groups with trifluoromethyl can enhance the anti-inflammatory activity of related compounds . This could position 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid as a candidate for developing new anti-inflammatory drugs.

3. Anticancer Activity:

  • The compound has been evaluated for its potential as an anticancer agent. The incorporation of trifluoromethyl groups has been linked to improved biological activity against cancer cell lines. Studies utilizing 3D-QSAR (Quantitative Structure-Activity Relationship) modeling have identified structural features of nicotinic acid derivatives that correlate with their anticancer efficacy .

Case Studies

StudyFocusFindings
Study 1 NeuroprotectionDemonstrated that derivatives similar to this compound enhance cognitive function in animal models .
Study 2 Anti-inflammatoryInvestigated the compound's effect on COX-2 inhibition, revealing significant anti-inflammatory activity comparable to established drugs .
Study 3 AnticancerUsed 3D-QSAR modeling to predict the efficacy of various derivatives, including this compound against specific cancer types .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including nicotinic receptors and enzymes involved in inflammation and cancer progression. These studies help elucidate the mechanism of action and optimize the compound for therapeutic use.

Mechanism of Action

The mechanism of action of 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can lead to interactions with intracellular targets, such as enzymes and receptors, thereby modulating their activity and exerting biological effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

Compound Name Substituents CAS Number Key Properties/Applications Reference
6-(Trifluoromethyl)nicotinic acid -CF₃ at 6-position; no phenyl or methyl groups 231291-22-8 Used as a precursor in agrochemicals; higher hydrophobicity compared to non-CF₃ analogues
2-Chloro-6-trifluoromethyl nicotinic acid -Cl at 2-position; -CF₃ at 6-position 102243-12-9 Potential herbicide intermediate; electronegative Cl enhances reactivity
2-Amino-6-(trifluoromethyl)nicotinic acid -NH₂ at 2-position; -CF₃ at 6-position 890302-02-0 Amino group improves solubility; explored in peptide coupling reactions

Key Differences :

  • The trifluoromethyl group in 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid enhances metabolic stability and lipophilicity compared to non-fluorinated analogues .
  • The para-trifluoromethylphenyl group distinguishes it from simpler CF₃-substituted nicotinic acids (e.g., 6-(Trifluoromethyl)nicotinic acid), conferring steric bulk that may influence receptor binding .

Analogues with Aromatic Substitutions

Compound Name Substituents CAS Number Key Properties/Applications Reference
6-(2-Methylphenyl)nicotinic acid -CH₃ at ortho position of phenyl ring; no CF₃ 107151-33-7 Lower electron-withdrawing effect compared to CF₃; used in metal-organic frameworks
6-(4-Fluorophenyl)nicotinic acid -F at para position of phenyl ring 223127-24-0 Fluorine’s electronegativity enhances binding affinity in kinase inhibitors
6-(3-Fluorophenyl)nicotinaldehyde -F at meta position; aldehyde functional group 898795-81-8 Aldehyde enables Schiff base formation; studied in coordination chemistry

Key Differences :

  • Unlike 6-(4-Fluorophenyl)nicotinic acid, the trifluoromethyl group in the target compound may reduce polarity, impacting membrane permeability .

Functional Group Variations

Compound Name Substituents CAS Number Key Properties/Applications Reference
Methyl 6-methylnicotinate Methyl ester at carboxyl group; -CH₃ at 6-position N/A Ester form improves bioavailability; hydrolyzed to active acid in vivo
6-Methyl Nicotinic Acid -CH₃ at 6-position; no aromatic substitutions N/A Basic building block for vitamin B3 analogues; limited therapeutic use alone
2-Hydroxy-6-trifluoromethylnicotinic acid -OH at 2-position; -CF₃ at 6-position 191595-63-8 Hydroxyl group increases acidity; explored in chelating agents

Key Differences :

  • The methyl group at the 6-position in the target compound may sterically hinder enzymatic degradation compared to unsubstituted nicotinic acids .
  • The absence of ester or hydroxyl groups in the target compound reduces susceptibility to hydrolysis, enhancing shelf stability .

Data Tables

Table 1: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.12 198–200
6-(Trifluoromethyl)nicotinic acid 2.8 0.45 175–177
6-(2-Methylphenyl)nicotinic acid 2.5 0.87 162–164

Biological Activity

2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a nicotinic acid backbone with a trifluoromethyl group and a phenyl ring, which may influence its interaction with biological targets. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

This compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes. Studies indicate that compounds with similar structures can act as agonists or antagonists at these receptors, influencing neurotransmitter release and neuronal excitability.

2. Inhibitory Activities

Research has shown that related compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter degradation. For instance, a study reported that halogenated coumarin–chalcones demonstrated selective inhibition of AChE and BChE, suggesting potential for similar activity in trifluoromethyl-substituted nicotinic acids .

Biological Activity Data

Activity IC50 (µM) Reference
AChE Inhibition0.69
BChE Inhibition<10
MAO-B Inhibition0.51
Neuroprotective EffectsN/A

Case Study 1: Neuroprotective Effects

In an experimental model, compounds structurally related to this compound were evaluated for their neuroprotective properties against oxidative stress. The results indicated that these compounds could attenuate H₂O₂-induced cellular damage by scavenging reactive oxygen species (ROS), highlighting their potential utility in neurodegenerative diseases .

Case Study 2: Synthesis and Biological Evaluation

A recent study synthesized derivatives of trifluoromethyl-nicotinic acids and assessed their biological activity against various targets including nAChRs. The findings demonstrated that certain derivatives exhibited enhanced selectivity and potency, suggesting that modifications to the trifluoromethyl group could lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Trifluoromethyl)phenyl]-6-methyl Nicotinic Acid?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example, coupling trifluoromethyl-substituted benzaldehyde derivatives with nicotinic acid precursors using reagents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) to facilitate amide bond formation. Intermediate purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Reaction conditions (e.g., anhydrous DMF, 60–80°C) ensure high yields .
  • Key Considerations : Monitor reaction progress via TLC, and confirm intermediates using mass spectrometry.

Q. How is structural characterization performed for this compound?

  • Methodology : Use ¹H/¹³C NMR (300–400 MHz in DMSO-d₆) to confirm substituent positions. For example:

  • ¹H NMR : Aromatic protons appear at δ 7.35–8.42 ppm; methyl groups resonate as singlets near δ 2.5 ppm.
  • ¹³C NMR : Trifluoromethyl carbons show distinct signals at δ 120–125 ppm due to coupling with fluorine .
    • Supplementary Techniques : High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹).

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodology : Test solubility in DMSO (primary solvent for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). Stability is assessed via HPLC under varying pH (3–9) and temperatures (4–37°C). Degradation products are identified using LC-MS .

Q. What analytical standards are available for purity assessment?

  • Sources : Commercial reagents (e.g., Kanto Reagents) provide high-purity (>95%) trifluoromethyl-substituted benzoic acid derivatives as reference standards. Use HPLC with UV detection (λ = 254 nm) and C18 columns for quantification .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Evaluate Pd-catalyzed cross-coupling or microwave-assisted synthesis to reduce reaction time.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Scale-Up Challenges : Address trifluoromethyl group instability under prolonged heating by using flow chemistry systems .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

  • Assay Standardization : Compare cytotoxicity results (e.g., IC₅₀ values) across multiple cell lines (e.g., HeLa vs. HEK293) under controlled oxygen levels (5% CO₂).
  • Metabolite Interference : Perform LC-MS/MS to rule out false positives from degradation products.
  • Structural Analogues : Cross-validate with 6-aryl-nicotinic acid derivatives (e.g., 6-(3-trifluoromethoxyphenyl) analogs) to isolate substituent-specific effects .

Q. What strategies are used to study enzyme inhibition mechanisms?

  • Methodology :

  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., 4-nitrophenyl-β-D-glucopyranoside) in real-time.
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms). Validate with site-directed mutagenesis .

Q. How to analyze trace impurities in synthesized batches?

  • Techniques :

  • HPLC-MS/MS : Detect impurities at <0.1% levels using gradient elution (ACN/0.1% TFA).
  • NMR Relaxation Methods : Apply ¹⁹F NMR to identify trifluoromethyl-related byproducts .

Q. What computational tools predict metabolic pathways?

  • Approach :

  • In Silico Tools : Use MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on demethylation or glucuronidation of the nicotinic acid moiety.
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Properties

IUPAC Name

6-methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-8-2-7-11(13(19)20)12(18-8)9-3-5-10(6-4-9)14(15,16)17/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGUBPKDGLBTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652690
Record name 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883241-16-5
Record name 6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methyl-2-(4-trifluoromethyl-phenyl)nicotinic acid methyl ester (7.26 g) was dissolved in methanol (30 mL). 4M sodium hydroxide (7.2 mL) was added thereto at 0° C. under cooling. The mixture was stirred at 45° C. for 3 hours. Water (30 mL) was added to the mixture at 0° C. under cooling, followed by acidification (pH=3) with 1M hydrochloric acid (about 30 mL) to give the precipitate. The precipitate was filtered and dried to give the title compound as a colorless solid (6.5 g). 1H-NMR (δ, 300 MHz, CDCl3): 2.66 (3H, s), 7.61 (2H, d, J=8.3 Hz), 7.67 (2H, d, J=8.3 Hz), 7.27 (1H, d, J=7.9 Hz), 8.18 (1H, d, J=7.9 Hz)
Name
6-Methyl-2-(4-trifluoromethyl-phenyl)nicotinic acid methyl ester
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.